![molecular formula C22H20N4O3S B3935059 N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}-1-naphthamide](/img/structure/B3935059.png)
N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}-1-naphthamide
Overview
Description
N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}-1-naphthamide, commonly known as NPC-1161B, is a chemical compound that has been extensively studied for its potential therapeutic applications. NPC-1161B belongs to the class of thiosemicarbazones, which are known to exhibit a wide range of biological activities.
Mechanism of Action
The mechanism of action of NPC-1161B is not fully understood. However, it has been shown to inhibit the activity of ribonucleotide reductase, which is an enzyme that is involved in DNA synthesis. This inhibition leads to a decrease in the production of deoxyribonucleotides, which are essential for DNA synthesis and cell proliferation.
Biochemical and Physiological Effects:
NPC-1161B has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, which is a process of programmed cell death. NPC-1161B has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation. This inhibition can lead to a decrease in tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
NPC-1161B has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in the laboratory. NPC-1161B has been shown to exhibit potent anticancer, antiviral, and antifungal properties. However, there are also some limitations to using NPC-1161B in lab experiments. The compound has low solubility in water, which can make it difficult to administer in vivo. NPC-1161B also has a relatively short half-life, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for the study of NPC-1161B. One direction is to investigate the potential of NPC-1161B as a therapeutic agent for the treatment of viral infections. Another direction is to investigate the potential of NPC-1161B as a therapeutic agent for the treatment of cancer. Further studies are needed to fully understand the mechanism of action of NPC-1161B and to optimize its pharmacological properties. In conclusion, NPC-1161B has shown promising results in preclinical studies and has the potential to be developed into a novel therapeutic agent for various diseases.
Scientific Research Applications
NPC-1161B has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antiviral, and antifungal properties. NPC-1161B has been studied for its potential to inhibit the replication of hepatitis B virus and herpes simplex virus. It has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
properties
IUPAC Name |
N-[4-(4-nitrophenyl)piperazine-1-carbothioyl]naphthalene-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3S/c27-21(20-7-3-5-16-4-1-2-6-19(16)20)23-22(30)25-14-12-24(13-15-25)17-8-10-18(11-9-17)26(28)29/h1-11H,12-15H2,(H,23,27,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJTAQRAVWXFLKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=S)NC(=O)C3=CC=CC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[4-(4-nitrophenyl)piperazin-1-yl]carbonothioyl}naphthalene-1-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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